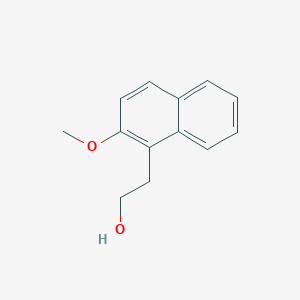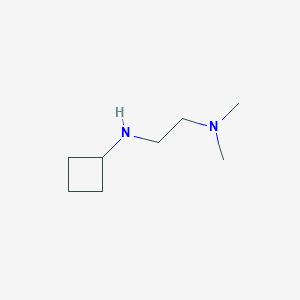
5-Chloro-2-(prop-2-YN-1-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(prop-2-YN-1-YL)pyridine is a chemical compound with the molecular formula C8H6ClN. It is a pyridine derivative, where the pyridine ring is substituted with a chlorine atom at the 5-position and a prop-2-yn-1-yl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(prop-2-YN-1-YL)pyridine typically involves the reaction of 2-chloro-5-iodopyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods ensures the consistent quality and purity of the compound.
化学反応の分析
Types of Reactions
5-Chloro-2-(prop-2-YN-1-YL)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction to form corresponding alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alkanes.
科学的研究の応用
5-Chloro-2-(prop-2-YN-1-YL)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 5-Chloro-2-(prop-2-YN-1-YL)pyridine involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
- 2-(prop-1-yn-1-yl)pyridine
- 2-(prop-2-yn-1-yl)pyrrolidine
Comparison
5-Chloro-2-(prop-2-YN-1-YL)pyridine is unique due to the presence of both a chlorine atom and a prop-2-yn-1-yl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chlorine atom enhances its electrophilic character, making it more reactive in substitution reactions.
特性
分子式 |
C8H6ClN |
|---|---|
分子量 |
151.59 g/mol |
IUPAC名 |
5-chloro-2-prop-2-ynylpyridine |
InChI |
InChI=1S/C8H6ClN/c1-2-3-8-5-4-7(9)6-10-8/h1,4-6H,3H2 |
InChIキー |
SBPQLZOGUZVRJB-UHFFFAOYSA-N |
正規SMILES |
C#CCC1=NC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




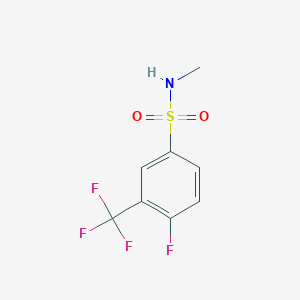

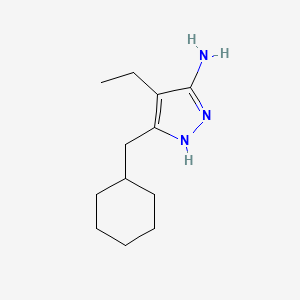
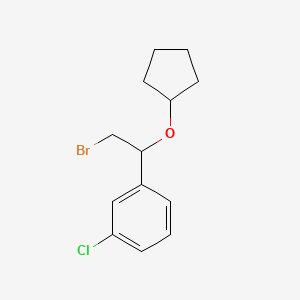

![(2-Methylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13617135.png)
